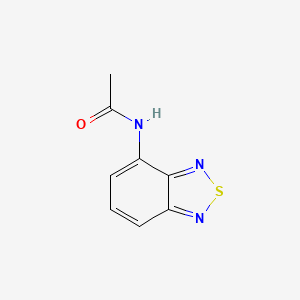

N-(2,1,3-benzothiadiazol-4-yl)acetamide

Description

N-(2,1,3-benzothiadiazol-4-yl)acetamide is a compound that belongs to the benzothiadiazole family. Benzothiadiazoles are known for their strong electron-withdrawing properties, making them valuable in various scientific and industrial applications. This compound is particularly significant due to its potential use in organic electronics, photoluminescent materials, and as a building block for more complex molecules .

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c1-5(12)9-6-3-2-4-7-8(6)11-13-10-7/h2-4H,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBDCQSQTXJVJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=NSN=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308222 | |

| Record name | N-(2,1,3-benzothiadiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16540-61-7 | |

| Record name | NSC202732 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,1,3-benzothiadiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)acetamide typically involves the reaction of 2,1,3-benzothiadiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to the corresponding amine.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiadiazole derivatives.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)acetamide involves its strong electron-withdrawing properties, which influence its interactions with other molecules. In biological systems, it may interact with specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

2,1,3-Benzothiadiazole: The parent compound, known for its electron-withdrawing properties.

4,7-Dibromo-2,1,3-benzothiadiazole: Commonly used as a building block in the synthesis of larger molecules and conductive polymers.

N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: A derivative with unique coordination properties

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)acetamide stands out due to its specific functional group, which imparts unique properties and reactivity. Its acetamide group allows for additional hydrogen bonding and interactions, making it valuable in various applications .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)acetamide is a synthetic compound belonging to the class of benzothiadiazole derivatives. This compound has garnered interest in the scientific community due to its diverse biological activities, including potential applications in medicinal chemistry, agriculture, and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_8N_2S, with a molecular weight of approximately 180.24 g/mol. Its structure includes a benzothiadiazole core linked to an acetamide functional group, which is critical for its biological activity.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₉H₈N₂S |

| Molecular Weight | 180.24 g/mol |

| Core Structure | Benzothiadiazole |

| Functional Group | Acetamide |

This compound's biological activity is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, studies suggest that it can modulate enzyme activity related to cancer cell proliferation.

- Receptor Binding : The benzothiadiazole moiety can interact with receptors that play crucial roles in signaling pathways.

- DNA Interaction : There is evidence suggesting that this compound can bind to DNA, potentially disrupting cellular functions and leading to apoptosis in cancer cells.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. For example:

- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The IC50 values for these cell lines were reported to be significantly lower than those of established chemotherapeutic agents .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|

| HEPG2 | 1.18 | Staurosporine | 4.18 |

| MCF7 | 0.67 | Ethidium Bromide | 2.71 |

| SW1116 | 0.80 | - | - |

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains and fungi:

- Bacterial Strains : The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria.

- Fungal Inhibition : It has shown potential antifungal activity in laboratory settings.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of biological activities associated with this compound:

- Synthesis and Evaluation : A study synthesized various derivatives of benzothiadiazole and assessed their anticancer activities using MTT assays. The results indicated that modifications to the structure could enhance potency against specific cancer types .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level. These studies suggest a strong binding affinity with key enzymes involved in tumor growth .

- Therapeutic Potential : A review highlighted the potential of benzothiadiazole derivatives as lead compounds for drug development due to their diverse biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.